An In-depth Technical Guide to N-[3-(methylamino)propyl]oxolane-2-carboxamide
An In-depth Technical Guide to N-[3-(methylamino)propyl]oxolane-2-carboxamide
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-[3-(methylamino)propyl]oxolane-2-carboxamide, a notable heterocyclic amide, holds a significant position in the landscape of pharmaceutical synthesis and medicinal chemistry.[1] Its structure, which integrates a saturated oxolane (tetrahydrofuran) ring with a flexible aminopropyl side chain, provides a versatile scaffold for the development of more complex molecules.[1] This guide offers a comprehensive overview of its chemical properties, a detailed synthesis protocol with mechanistic insights, and a discussion of its applications, particularly its crucial role as a key intermediate in the synthesis of the α1-adrenergic antagonist, Alfuzosin.[2]
Chemical and Physical Properties
A thorough understanding of the physicochemical properties of N-[3-(methylamino)propyl]oxolane-2-carboxamide is essential for its handling, characterization, and application in research and development.
Identifiers and Molecular Structure
-
IUPAC Name: N-[3-(methylamino)propyl]oxolane-2-carboxamide[3]
-
CAS Number: 81403-67-0[3]
-
Molecular Formula: C₉H₁₈N₂O₂[3]
-
Molecular Weight: 186.25 g/mol [3]
-
SMILES: CNCCCNC(=O)C1CCCO1[3]
-
InChI Key: AUXJTEANWWFSRR-UHFFFAOYSA-N[3]
The molecule's structure is visualized below:
Caption: Chemical structure of N-[3-(methylamino)propyl]oxolane-2-carboxamide.
Physicochemical Data
The following table summarizes the key physicochemical data for the compound.
| Property | Value | Source(s) |
| Boiling Point | 380.8 ± 42.0 °C at 760 mmHg | |
| Density | 1.0 ± 0.1 g/cm³ | |
| pKa | 14.93 ± 0.20 (Predicted) | |
| Solubility | While quantitative data is not readily available, its structure suggests good solubility in polar organic solvents such as methanol, ethanol, and DMSO. Its solubility in water has not been specified. | |
| Stability | Stable at room temperature. Recommended storage is sealed in a dry environment at 2-8°C. | , |
Spectroscopic Characterization
While experimental spectra are not publicly available, a predictive analysis based on the molecule's functional groups provides valuable insight for its characterization. PubChem has indexed GC-MS and vapor-phase IR spectra for this compound, confirming that such data exists.[3]
Predicted ¹H and ¹³C NMR Spectroscopy
Based on the chemical structure, the following table outlines the predicted NMR chemical shifts. These predictions are generated using established algorithms and provide a useful reference for spectral analysis.
| Atom Position (from diagram) | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) | Multiplicity / Notes |
| C9 (N-CH₃) | ~2.4 | ~36 | s |
| C8 (-CH₂-N(H)CH₃) | ~2.6 | ~50 | t |
| N2 (-N(H)CH₃) | Variable | - | br s (exchangeable) |
| C7 (-CH₂-CH₂-N(H)CH₃) | ~1.7 | ~28 | quintet |
| C6 (-C(O)NH-CH₂-) | ~3.3 | ~39 | q |
| N1 (-C(O)NH-) | Variable | - | br t (exchangeable) |
| C1 (Oxolane C2) | ~4.2 | ~78 | t |
| C4 (Oxolane C5) | ~3.8 | ~68 | m |
| C2, C3 (Oxolane C3, C4) | ~1.9-2.1 | ~26, ~30 | m |
| C5 (C=O) | - | ~174 | - |
Predictions are based on standard chemical shift values and may vary depending on solvent and experimental conditions.
Infrared (IR) Spectroscopy
The IR spectrum of N-[3-(methylamino)propyl]oxolane-2-carboxamide is expected to exhibit characteristic absorption bands for its key functional groups:
-
N-H Stretching: A broad band in the region of 3300-3500 cm⁻¹ corresponding to the stretching vibrations of the secondary amine and amide N-H bonds.
-
C-H Stretching: Sharp peaks between 2850-3000 cm⁻¹ due to the aliphatic C-H bonds.
-
C=O Stretching (Amide I): A strong, sharp absorption band around 1640-1680 cm⁻¹, characteristic of the carbonyl group in a secondary amide.
-
N-H Bending (Amide II): A strong band in the region of 1510-1570 cm⁻¹, which is a combination of N-H bending and C-N stretching, is a hallmark of secondary amides.
-
C-O Stretching: A strong band in the 1050-1150 cm⁻¹ region, indicative of the C-O-C ether linkage within the oxolane ring.
Mass Spectrometry
The electron ionization (EI) mass spectrum is predicted to show a molecular ion peak ([M]⁺) at m/z = 186. The fragmentation pattern would likely involve:
-
α-cleavage adjacent to the nitrogen atoms and the ether oxygen.
-
Loss of the propylamino side chain leading to a fragment corresponding to the oxolane-2-carboxamide moiety.
-
Cleavage of the oxolane ring .
-
McLafferty rearrangement if sterically feasible, though less common for secondary amides compared to primary ones.
Caption: Predicted major fragmentation pathways in mass spectrometry.
Synthesis and Mechanism
A highly efficient and green method for the synthesis of N-[3-(methylamino)propyl]oxolane-2-carboxamide involves the calcium-catalyzed direct amidation of an ester.[4] This approach avoids the use of more toxic or expensive transition metal catalysts.[4]
Experimental Protocol: Calcium-Catalyzed Amidation
This protocol is adapted from a documented procedure and demonstrates a high-yielding synthesis at room temperature.
Materials:
-
Methyl tetrahydrofuran-2-carboxylate
-
N¹-methylpropane-1,3-diamine
-
Calcium Iodide (CaI₂)
-
Toluene (anhydrous)
-
Ethyl acetate (EtOAc)
-
Methanol (MeOH)
-
Triethylamine (Et₃N)
Procedure:
-
In a round-bottom flask under an inert atmosphere, suspend Methyl tetrahydrofuran-2-carboxylate (1.0 eq) and N¹-methylpropane-1,3-diamine (1.3 eq) in anhydrous toluene to achieve a 2M solution.
-
Add Calcium Iodide (CaI₂) (10 mol%) to the suspension.
-
Stir the reaction mixture vigorously at room temperature for 1 hour.
-
Upon completion (monitored by TLC or GC-MS), remove the toluene under reduced pressure.
-
The crude product is then purified by column chromatography on silica gel. A suitable eluent system is a mixture of Ethyl Acetate/Methanol/Triethylamine (e.g., 7:3:1 v/v/v).
-
Combine the fractions containing the desired product and remove the solvent under reduced pressure to yield N-[3-(methylamino)propyl]oxolane-2-carboxamide as a yellow oil.
Mechanistic Insights: The Role of Calcium Iodide
The use of calcium iodide as a catalyst is a key aspect of this green chemical process. The proposed mechanism involves the coordination of the calcium ion to the carbonyl oxygen of the ester. This coordination increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by the primary amine of N¹-methylpropane-1,3-diamine. The reaction proceeds through a tetrahedral intermediate, which then collapses to form the more stable amide bond and release methanol as a byproduct. The mild conditions and high chemoselectivity make this an advantageous synthetic route.[4]
Caption: Workflow for the synthesis of the title compound.
Applications in Drug Development
The primary documented application of N-[3-(methylamino)propyl]oxolane-2-carboxamide is as a crucial intermediate in the synthesis of Alfuzosin.[2] Alfuzosin is a selective α1-adrenergic receptor antagonist used for the treatment of benign prostatic hyperplasia (BPH).
The synthesis of the Alfuzosin precursor involves the reaction of N-[3-(methylamino)propyl]oxolane-2-carboxamide with 2-chloro-6,7-dimethoxyquinazolin-4-amine. This reaction forms the complete side chain, which is then attached to the quinazoline core of the final drug molecule.
Potential Biological Activity
While there are no specific studies on the intrinsic biological activity of N-[3-(methylamino)propyl]oxolane-2-carboxamide, the broader class of carboxamide derivatives is known to exhibit a wide range of pharmacological effects.[5][6][7] Various substituted carboxamides have been investigated for their potential as:
-
Anticancer agents: Many carboxamide-containing compounds have shown antiproliferative activity against various cancer cell lines.[5][6]
-
Antimicrobial agents: The carboxamide functional group is present in numerous compounds with antibacterial and antifungal properties.[7][8]
-
Enzyme inhibitors: The ability of the amide group to form hydrogen bonds makes it a common feature in molecules designed to inhibit specific enzymes.
The presence of the oxolane ring and the secondary amine in the side chain could also contribute to its pharmacokinetic properties and potential for biological interactions. However, further research is needed to explore any direct therapeutic potential of this compound.
Safety and Handling
N-[3-(methylamino)propyl]oxolane-2-carboxamide is associated with several hazards and should be handled with appropriate precautions in a laboratory setting.
GHS Hazard Classification
-
Acute Toxicity, Oral (Category 4): H302 - Harmful if swallowed.[3]
-
Skin Corrosion/Irritation (Category 1B): H314 - Causes severe skin burns and eye damage.[3]
-
Skin Sensitization (Category 1): H317 - May cause an allergic skin reaction.[3]
Recommended Handling Procedures
-
Personal Protective Equipment (PPE): Wear chemical-resistant gloves, a lab coat, and safety glasses or goggles. A face shield may be necessary when handling larger quantities.
-
Ventilation: Handle in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of any vapors.
-
Handling: Avoid contact with skin, eyes, and clothing. Do not breathe vapors or mist. Wash hands thoroughly after handling.
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.
Conclusion
N-[3-(methylamino)propyl]oxolane-2-carboxamide is a valuable chemical intermediate with well-defined properties. Its efficient, green synthesis and its established role in the production of the pharmaceutical agent Alfuzosin underscore its importance in drug development. While its own biological activity has not been extensively explored, its structural motifs are common in many bioactive compounds, suggesting potential for future research. A thorough understanding of its chemical characteristics, synthesis, and safety precautions, as outlined in this guide, is crucial for its effective and safe utilization in scientific research.
References
-
Investigating the Spectrum of Biological Activity of Substituted Quinoline-2-Carboxamides and Their Isosteres. [Link]
-
Investigating the Spectrum of Biological Activity of Substituted Quinoline-2-Carboxamides and Their Isosteres. [Link]
-
Exploring Carboxamide Derivatives as Promising Anticancer Agents: Design, In Vitro Evaluation, and Mechanistic Insights. [Link]
-
Synthesis and Biological Activity Evaluation of Coumarin-3-Carboxamide Derivatives. [Link]
-
Investigating the Spectrum of Biological Activity of Substituted Quinoline-2-Carboxamides and Their Isosteres. [Link]
-
N-[3-(Methylamino)propyl]oxolane-2-carboxamide. PubChem. [Link]
-
Chemoselective calcium-catalysed direct amidation of carboxylic esters. Radboud Repository. [Link]
-
Proposed fragmentation routes of the protonated molecules and product ions of compounds 1-4 by LC-ESI-QTOF-MS. ResearchGate. [Link]
-
Predict 13C carbon NMR spectra. NMRDB.org. [Link]
-
Accurate Prediction of 1H NMR Chemical Shifts of Small Molecules Using Machine Learning. [Link]
-
CASPRE - 13C NMR Predictor. [Link]
-
fragmentation-pathways-of-odd-and-even-electron-n-alkylated-synthetic-cathinones.pdf. Glen Jackson - West Virginia University. [Link]
-
Adipic acid production catalyzed by a combination of a solid acid and an iodide salt from biomass-derived tetrahydrofuran-2,5-dicarboxylic acid. Catalysis Science & Technology (RSC Publishing). [Link]
-
Mechanochemically directed metathesis in Group 2 chemistry: Calcium amide formation without solvent. RSC Publishing. [Link]
-
Identification of novel fragmentation pathways and fragment ion structures in the tandem mass spectra of protonated synthetic cathinones. ResearchGate. [Link]
-
Catalytic N-methyl amidation of carboxylic acids under cooperative conditions. [Link]
-
Elucidation of electron ionization mass spectrometric fragmentation pathways of trimethylsilyl ether derivatives of vicinal diols deriving from haplamine by collision-induced dissociation gas chromatography/tandem mass spectrometry and ¹⁸O labelling. [Link]
-
DFT Approach for Predicting 13C NMR Shifts of Atoms Directly Coordinated to Pt: Scopes and Limitations. [Link]
-
A Complete 1 H and 13 C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. [Link]
-
Experimental (FT-IR, 13C/1H-NMR) and DFT (B3LYP, B3PW91) Studies of 3-n-Propyl-4-[2-(4-Methoxybenzoxy). ResearchGate. [Link]
-
N-[3-(methylamino)propyl]oxolane-2-carboxamide. Chemsrc. [Link]
-
Molecular mechanism of Ca(2+)-catalyzed fusion of phospholipid micelles. [Link]/25682121/)
Sources
- 1. CAS 81403-67-0: Tetrahydro-N-[3-(methylamino)propyl]-2-fur… [cymitquimica.com]
- 2. CAS#:81403-67-0 | N-[3-(methylamino)propyl]oxolane-2-carboxamide | Chemsrc [chemsrc.com]
- 3. N-[3-(Methylamino)propyl]oxolane-2-carboxamide | C9H18N2O2 | CID 10535559 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. repository.ubn.ru.nl [repository.ubn.ru.nl]
- 5. Exploring Carboxamide Derivatives as Promising Anticancer Agents: Design, In Vitro Evaluation, and Mechanistic Insights - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis and Biological Activity Evaluation of Coumarin-3-Carboxamide Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. [PDF] Investigating the Spectrum of Biological Activity of Substituted Quinoline-2-Carboxamides and Their Isosteres † | Semantic Scholar [semanticscholar.org]
- 8. Investigating the Spectrum of Biological Activity of Substituted Quinoline-2-Carboxamides and Their Isosteres † - PMC [pmc.ncbi.nlm.nih.gov]
